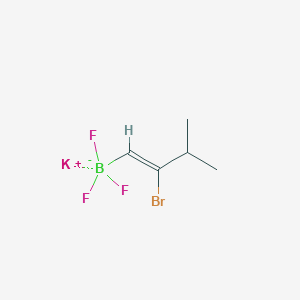

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate

Übersicht

Beschreibung

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate likely belongs to the class of organoboron compounds, which are organic compounds containing a boron atom. Organoboron chemistry is a rich field offering many reactions of academic and commercial interest due to the unique properties of boron, which forms stable covalent bonds with carbon .

Chemical Reactions Analysis

Organoboron compounds are known for their versatility in organic synthesis. They can participate in various reactions such as hydroboration, Suzuki coupling, and conjugate addition . The specific reactions of Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate would depend on its exact structure and the reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of organoboron compounds can vary widely. Some are stable under normal conditions, while others are reactive. Many organoboron compounds are sensitive to air and moisture .Wissenschaftliche Forschungsanwendungen

Selective Hydrogenation for Synthesis of β-Trifluoromethylstyrenes

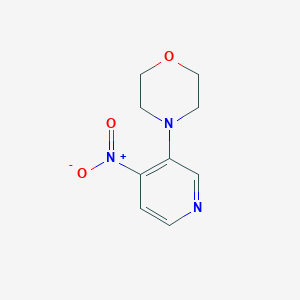

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate plays a pivotal role in the palladium-catalyzed selective hydrogenation process. This procedure enables the synthesis of either the (Z)- or (E)-isomer of vinylborate with high purity, further coupling with bromo- and iodoarenes to yield a variety of (Z)- or (E)-β-trifluoromethylstyrenes. This method showcases a safe synthesis path from HFC-245fa and BF3·OEt2, demonstrating its utility in organic synthesis and material science (Ramachandran & Mitsuhashi, 2015).

Alkylation and Catalytic Rearrangement in Organic Synthesis

The compound also finds application in the alkylation of sodium and potassium 3,4-methylenedioxyphenolates with 1-bromo-3-methylbut-2-ene. This process results in a variety of alkylation products, demonstrating the compound's versatility in organic synthesis. The catalytic rearrangement of the resulting ethers under specific conditions furthers the compound's utility in producing complex organic molecules with potential applications in drug development and synthesis of natural products (Piccardi et al., 1977).

Synthesis of Functionalized Organotrifluoroborates

Furthermore, potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate is integral in the synthesis of functionalized organotrifluoroborates. Through the in situ reaction of dibromomethane or diiodomethane in the presence of trialkyl borates, followed by treatment with KHF2, this method provides a novel synthetic route for the preparation of potassium organotrifluoroborates via nucleophilic substitution. This underscores the compound's significant role in the development of organotrifluoroborate-based reagents and intermediates for chemical synthesis (Molander & Ham, 2006).

Stereoselective Synthesis of Conjugated Dienes

The use of potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate in stereoselective Suzuki-Miyaura cross-coupling reactions to synthesize conjugated dienes highlights its applicability in creating complex molecular structures. This process allows for the stereospecific synthesis of (E,E)-, (E,Z)-, (Z,E)-, or (Z,Z)-conjugated dienes, demonstrating the compound's utility in facilitating precise synthetic control over the stereochemistry of the products. Such capabilities are crucial for the synthesis of biologically active compounds and advanced materials (Molander & Felix, 2005).

Safety And Hazards

Zukünftige Richtungen

The field of organoboron chemistry continues to grow, with new reactions and applications being discovered regularly. Future research will likely focus on developing new synthetic methods, exploring the reactivity of organoboron compounds, and investigating their potential applications in medicine and other fields .

Eigenschaften

IUPAC Name |

potassium;[(Z)-2-bromo-3-methylbut-1-enyl]-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BBrF3.K/c1-4(2)5(7)3-6(8,9)10;/h3-4H,1-2H3;/q-1;+1/b5-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBANXFWDXPRDFR-FBZPGIPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C(C(C)C)Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C(/C(C)C)\Br)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BBrF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium (Z)-2-bromo-3-methylbut-1-enyltrifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(methylthio)-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1456735.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)

![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)